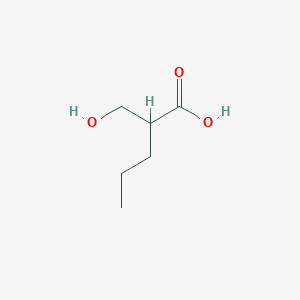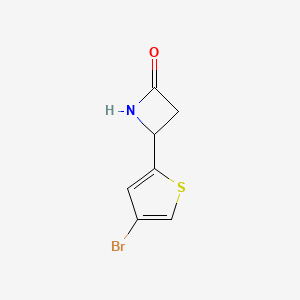
4-(4-Bromothiophen-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromothiophen-2-yl)azetidin-2-one is a chemical compound with the molecular formula C7H6BrNOS and a molecular weight of 232.10 g/mol . This compound features a bromothiophene moiety attached to an azetidinone ring, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
The synthesis of 4-(4-Bromothiophen-2-yl)azetidin-2-one typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method includes the use of chloroacetyl chloride and triethylamine under controlled conditions . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Analyse Des Réactions Chimiques
4-(4-Bromothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Applications De Recherche Scientifique
4-(4-Bromothiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The azetidinone ring is a core structure in many β-lactam antibiotics, making this compound relevant in the study of antibacterial agents.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Bromothiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of β-lactam antibiotics, the azetidinone ring targets transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
4-(4-Bromothiophen-2-yl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has different substituents on the azetidinone ring, affecting its chemical properties and biological activity.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another derivative with unique substituents that influence its function and applications.
Propriétés
Formule moléculaire |
C7H6BrNOS |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
4-(4-bromothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6BrNOS/c8-4-1-6(11-3-4)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
Clé InChI |
SPMLJKJGPQEJTR-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


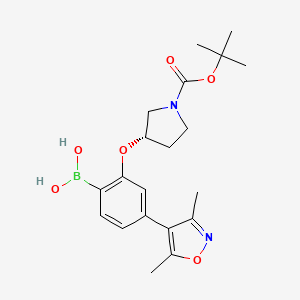
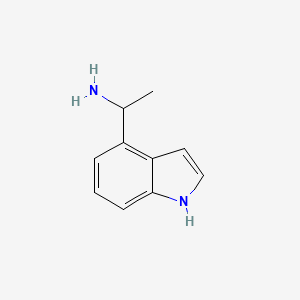
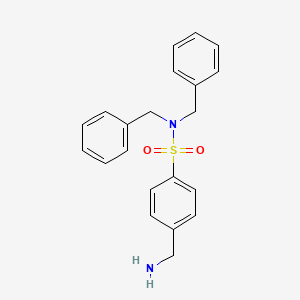
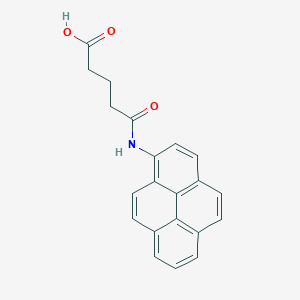

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
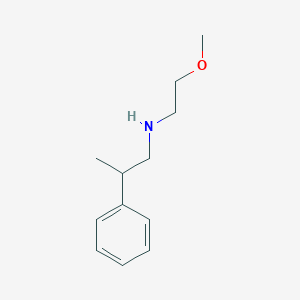
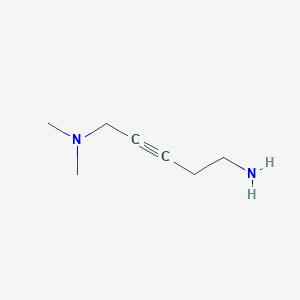
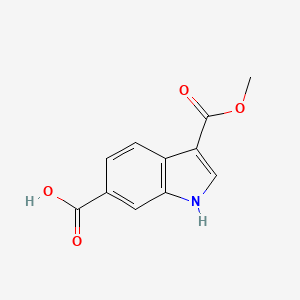


![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
